molecular formula C19H10Cl2F6N2O2 B2706996 N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1023544-82-2

N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2706996
CAS No.: 1023544-82-2
M. Wt: 483.19
InChI Key: ZBUJTWSXDASMSC-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H10Cl2F6N2O2 and its molecular weight is 483.19. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F6N2O2/c1-8-14(16(29-31-8)15-12(20)3-2-4-13(15)21)17(30)28-11-6-9(18(22,23)24)5-10(7-11)19(25,26)27/h2-7H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUJTWSXDASMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological profile.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H14Cl2F6N2O
  • Molecular Weight : 442.23 g/mol

The compound features a complex arrangement with multiple functional groups that influence its reactivity and interaction with biological targets.

Research indicates that this compound may interact with several biological pathways:

  • NF-κB Pathway Inhibition : Similar compounds have been identified as inhibitors of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. For instance, derivatives like 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide have shown nanomolar inhibition of this pathway but were inactive against human IKKβ enzyme assays .
  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been tested against human childhood acute lymphoblastic leukemia (CEM-13), human adult acute monocytic leukemia (U-937), and breast adenocarcinoma (MCF-7). The IC50 values for these tests indicate potent activity at sub-micromolar concentrations .

Table 1: Biological Activity Summary

Cell Line IC50 (µM) Mechanism Reference
CEM-130.65Induces apoptosis
U-9372.41Cell cycle arrest at G0-G1 phase
MCF-70.65Increased p53 expression
Other TumorsVariesNF-κB pathway inhibition

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The results demonstrated that the compound induced apoptosis in MCF-7 cells through increased expression of pro-apoptotic proteins such as p53 and activation of caspase pathways .
  • Molecular Docking Studies : Computational studies indicated strong binding affinities between the compound and key proteins involved in cancer progression. These studies suggest that modifications to the molecular structure could enhance its binding efficiency and specificity for targeted therapies .

Structural Insights

The presence of trifluoromethyl groups in the phenyl ring is significant for enhancing lipophilicity and improving membrane permeability. Such modifications are known to increase the potency of compounds by facilitating better interactions with lipid membranes and biological targets .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    Recent studies have demonstrated that derivatives of compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibit potent antimicrobial properties. For instance, pyrazole derivatives with the trifluoromethyl group have shown effectiveness against drug-resistant bacterial strains such as Staphylococcus aureus .
    CompoundMinimum Biofilm Eradication Concentration (MBEC)
    Pyrazole Derivative1 µg/mL
  • Cancer Research:
    The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Research indicates that modifications to the oxazole ring can enhance its efficacy as an anticancer agent by inhibiting specific pathways critical for tumor growth .

Material Science Applications

  • Fluorinated Polymers:
    The trifluoromethyl groups in the compound contribute to its hydrophobic properties, making it a candidate for developing advanced materials such as fluorinated polymers. These materials are known for their chemical resistance and thermal stability, which are crucial in various industrial applications.
  • Coatings and Adhesives:
    Compounds like this compound can be integrated into coatings and adhesives to improve their performance under harsh environmental conditions due to their robust chemical structure.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Molecules highlighted the synthesis of various derivatives of trifluoromethyl-substituted compounds and their testing against biofilms formed by resistant bacterial strains. The results indicated that specific modifications significantly increased antimicrobial activity, paving the way for new treatments against resistant infections .

Case Study 2: Polymer Development
Research conducted on fluorinated polymers incorporating similar oxazole derivatives showed enhanced properties such as improved weather resistance and mechanical strength. These findings suggest potential applications in automotive and aerospace industries where material durability is paramount.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling trifluoromethylphenyl amines with oxazole-carboxyl intermediates. A reflux-based approach with substituted acetophenones and catalytic HCl (e.g., 1–2 drops) in ethanol is common, followed by recrystallization for purification . Key parameters include reaction time (1–5 hours), solvent polarity, and stoichiometric ratios of intermediates. Evidence from benzamide derivatives (e.g., fluazuron synthesis) suggests trifluoromethyl groups require anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm trifluoromethyl and dichlorophenyl substituents. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and oxazole ring vibrations. X-ray crystallography is recommended for resolving steric effects from bulky substituents, as demonstrated in triazole-thione analogs .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodology : Screen for antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria. Anticancer potential can be assessed using MTT assays on cell lines (e.g., HeLa, MCF-7), with IC50_{50} calculations. Structural analogs show enhanced activity when electron-withdrawing groups (e.g., CF3_3) improve membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance from trifluoromethyl groups limits reactivity?

  • Methodology : Employ controlled copolymerization strategies (e.g., adjusting monomer ratios like CMDA:DMDAAC in P(CMDA-DMDAAC)s) to reduce steric clash . Microwave-assisted synthesis or high-pressure conditions may accelerate reaction kinetics. Solvent optimization (e.g., DMF for polar intermediates) and catalytic systems (e.g., Pd/C for coupling reactions) are also viable .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology : Conduct meta-analysis with standardized protocols (e.g., fixed cell lines, identical assay conditions). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate findings via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation). Refer to multi-team validation frameworks, as seen in protist and mammalian cell studies .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or cytochrome P450). MD simulations (AMBER/CHARMM) assess binding stability, while QSAR models correlate substituent effects (e.g., Cl vs. CF3_3) with activity. Studies on triazole-thiones highlight the importance of electrostatic potential maps for predicting sulfonyl group interactions .

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